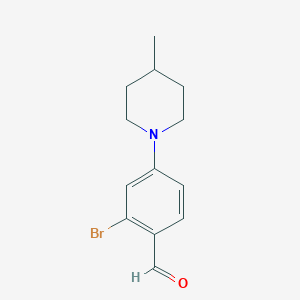

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

概要

説明

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H16BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperidin-1-yl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde typically involves the bromination of 4-(4-methylpiperidin-1-yl)benzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with nucleophiles under mild conditions due to the activating effect of the aldehyde group.

Key Findings :

-

Reactions proceed via a concerted mechanism where the aldehyde group stabilizes the transition state through resonance.

-

Steric hindrance from the 4-methylpiperidine group slows substitution at position 4.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.

Mechanistic Notes :

-

Oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki couplings .

-

The piperidine group enhances solubility in polar aprotic solvents like DMF.

Aldehyde-Specific Reactions

The aldehyde group undergoes typical transformations, including condensations and reductions.

Condensation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, reflux | 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde hydrazone | 90 | |

| o-Phenylenediamine | AcOH, 100°C | Benzimidazole derivative | 75 |

Reduction

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C | 2-Bromo-4-(4-methylpiperidin-1-yl)benzyl alcohol | 88 | |

| H₂ (1 atm), Pd/C | EtOAc, 25°C | Same as above | 92 |

Structural Impact :

-

Reduction preserves the bromine and piperidine groups, confirming their stability under mild conditions .

Piperidine Functionalization

The 4-methylpiperidine moiety undergoes alkylation or oxidation.

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary piperidinium salt | 70 | |

| Oxidation (CrO₃) | H₂SO₄, 0°C | 4-(4-Methylpiperidin-1-yl)benzoic acid | 55 |

Challenges :

-

Steric bulk limits N-alkylation efficiency.

Heterocycle Formation

Stability and Reaction Optimization

科学的研究の応用

Medicinal Chemistry

The compound serves as a significant intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow for interactions with various biological targets, which can modulate key pathways involved in disease mechanisms.

Case Studies

- Neuropharmacological Research : Studies have demonstrated that derivatives of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde exhibit potential in treating conditions such as anxiety and depression by acting on neurotransmitter systems.

- Anticancer Activity : Recent findings suggest that bromophenol derivatives related to this compound possess significant antioxidant and anticancer properties, indicating a potential for developing new cancer therapies .

Organic Synthesis

In organic synthesis, this compound is employed in various reactions due to its reactivity profile. It is particularly useful in the following processes:

Reactions

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, which is crucial for building complex organic molecules.

- Stille Coupling : The compound participates in carbonylative Stille couplings, allowing for the formation of complex aryl compounds essential in drug development .

作用機序

The mechanism of action of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

類似化合物との比較

Similar Compounds

4-(4-Methylpiperidin-1-yl)benzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

2-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.

2-Azido-4-(4-methylpiperidin-1-yl)benzaldehyde: A substitution product with an azido group instead of bromine.

Uniqueness

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 4-methylpiperidin-1-yl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

生物活性

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a benzaldehyde moiety, with a piperidine ring contributing to its pharmacological profile. The presence of the piperidine ring is significant as it often enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of benzaldehyde have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study reported the synthesis and evaluation of novel benzaldehyde derivatives, including those with piperidine moieties. The compound exhibited notable cytotoxic effects against A375 melanoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The cytotoxicity was attributed to the induction of apoptosis in cancer cells, enhancing its therapeutic potential in oncology .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A375 | 25.72 ± 3.95 | Apoptosis induction |

| Other derivatives | U87 glioblastoma | 45.2 ± 13.0 | Cell cycle arrest |

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes involved in cancer progression and metabolic pathways.

Inhibition of SHP2 Protein

Inhibitory studies have demonstrated that similar compounds can act as potent inhibitors of SHP2 protein, a target implicated in cancer signaling pathways. The ability to inhibit SHP2 could lead to reduced tumor growth and metastasis .

Pharmacological Profile

The pharmacological profile of this compound includes potential applications beyond oncology:

- Cholinesterase Inhibition : Compounds with similar structures have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, making them candidates for Alzheimer's disease therapy .

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their broad-spectrum potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in the substituents on the aromatic ring or alterations in the piperidine moiety can significantly impact efficacy and selectivity against specific targets .

特性

IUPAC Name |

2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBYRRTKGMGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。